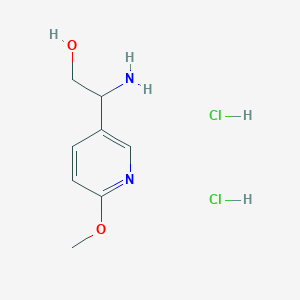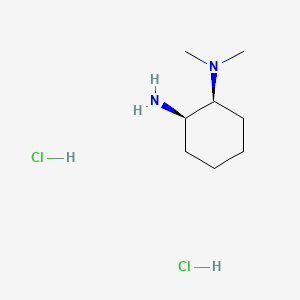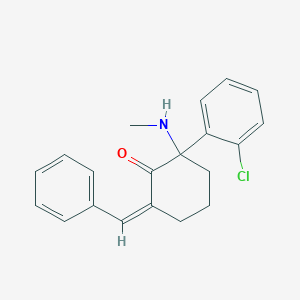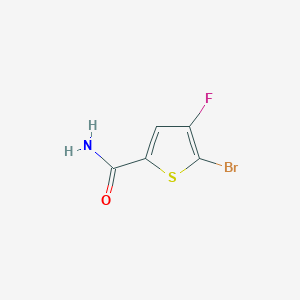
5-Bromo-4-fluorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluorothiophene-2-carboxamide: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of bromine and fluorine atoms attached to the thiophene ring, along with a carboxamide group
Preparation Methods
The synthesis of 5-Bromo-4-fluorothiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of thiophene derivatives, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and amide-forming agents under controlled temperatures and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-4-fluorothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
5-Bromo-4-fluorothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluorothiophene-2-carboxamide involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may differ based on the context of its use.
Comparison with Similar Compounds
5-Bromo-4-fluorothiophene-2-carboxamide can be compared with other thiophene derivatives, such as:
- 5-Bromo-2-thiophenecarboxamide
- 4-Fluorothiophene-2-carboxamide
- 5-Chloro-4-fluorothiophene-2-carboxamide
These compounds share similar structural features but differ in the nature and position of substituents on the thiophene ring. The presence of different halogens or functional groups can significantly influence their chemical properties and applications, making this compound unique in its specific combination of bromine, fluorine, and carboxamide functionalities.
Properties
Molecular Formula |
C5H3BrFNOS |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
5-bromo-4-fluorothiophene-2-carboxamide |
InChI |
InChI=1S/C5H3BrFNOS/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H2,8,9) |
InChI Key |
TVUCSYXUAXGRTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


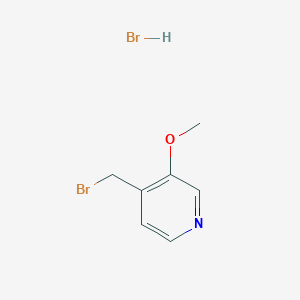
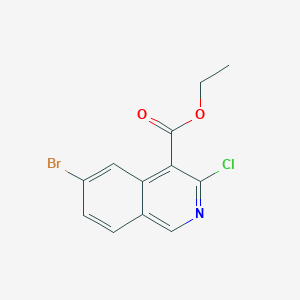
![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
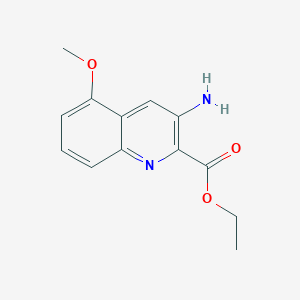
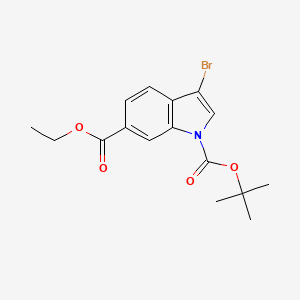
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)
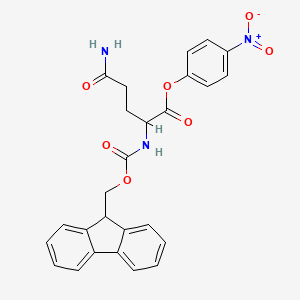
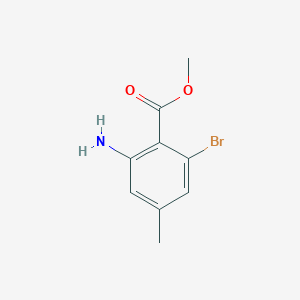
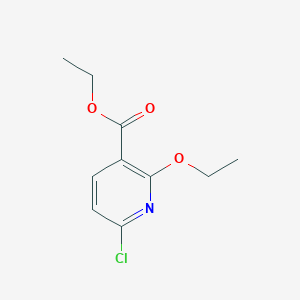
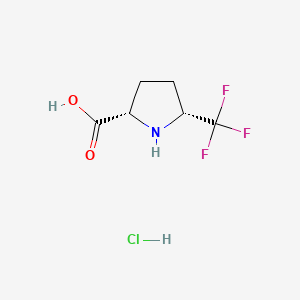
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
